molecular formula C26H22N2O3 B2838798 (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 317814-65-6

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2838798
CAS No.: 317814-65-6
M. Wt: 410.473
InChI Key: QKXCRZKFLOZNRP-WUKNDPDISA-N
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Description

The compound (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a bicyclic isoxazolidine derivative featuring a fused pyrrolo-isoxazole-dione scaffold. Its stereochemistry is defined by the (E)-styryl group at position 3, which influences its reactivity and biological interactions . The compound’s synthesis often employs copper-catalyzed triple cascade reactions, ensuring high trans-stereoselectivity . Key structural attributes include:

  • 5-Benzyl substitution: Enhances lipophilicity and steric bulk.
  • 2-Phenyl group: Stabilizes the bicyclic core via π-π interactions.

Properties

IUPAC Name

5-benzyl-2-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-25-23-22(17-16-19-10-4-1-5-11-19)28(21-14-8-3-9-15-21)31-24(23)26(30)27(25)18-20-12-6-2-7-13-20/h1-17,22-24H,18H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXCRZKFLOZNRP-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of benzylamine and phenylacetic acid derivatives, followed by cyclization using reagents like acetic anhydride and catalysts such as p-toluenesulfonic acid. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistent quality and efficiency. Solvent extraction and crystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzyl or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes like cell signaling and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key analogues and their structural differences:

Compound Name Substituents (Positions) Key Properties Reference
(E)-5-Benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 5-Benzyl, 2-Ph, 3-(E)-styryl High stereoselectivity (trans), Mp = 90–92°C (varies by batch)
5-Methyl-3-(p-tolyl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (3af) 5-Me, 3-p-tolyl 77% yield via [3+2] cycloaddition; moderate solubility in polar solvents
2-Benzyl-3-(2,6-difluorophenyl)-dihydro-5-phenyl-2H-pyrrolo[3,4-d]isoxazole-4,6-dione (2a) 2-Benzyl, 3-(2,6-F2-Ph), 5-Ph IR: 1758 cm⁻¹ (C=O stretch); Mp = 66% crystalline yield
(E)-3-((4-Fluorostyryl))-5-methyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione (2b) 3-(E)-4-F-styryl, 5-Me, 2-Ph Enhanced dipole interactions due to fluorine; lower Mp than non-fluorinated

Physical and Spectroscopic Properties

  • Melting Points : The target compound’s Mp varies (90–92°C), comparable to 2a (66% crystalline yield) but higher than fluorinated derivatives like 2b .
  • IR Spectra : All analogues show strong C=O stretches (~1750–1690 cm⁻¹), with fluorinated variants (e.g., 2b) displaying additional C-F vibrations .
  • Solubility : The 5-benzyl group in the target compound reduces aqueous solubility compared to 5-methyl derivatives (e.g., 3af) .

Key Research Findings

Stereochemical Control : Copper catalysis (as in ) outperforms traditional cycloadditions (e.g., ) in achieving high trans-selectivity for styryl-containing derivatives.

3-Position: (E)-Styryl groups optimize spatial alignment for target engagement, as seen in fluorinated analogues .

Yield Optimization : [3+2] cycloadditions (77% yield for 3af ) are efficient but less stereoselective than cascade catalysis (>90% for the target compound ).

Biological Activity

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes an isoxazole ring. Its molecular formula is C20H18N2O3. The presence of various substituents on the phenyl rings contributes to its biological activity.

Immunomodulatory Effects

Research has shown that isoxazole derivatives, including (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, exhibit significant immunomodulatory properties. A study highlighted that these compounds can act as immunosuppressants , inhibiting humoral immune responses in vivo and modulating cellular immunity. Specifically:

  • Immune Suppression : The compound demonstrated strong immunosuppressive activity comparable to established drugs like cyclosporine in various rodent models .
  • Anti-inflammatory Activity : It has shown potential in reducing inflammation through modulation of cytokine production and lymphocyte activation.

Antibacterial Properties

Isoxazole derivatives have been evaluated for their antibacterial activity against a range of pathogens. In vitro studies indicated that (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Pathogen Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisModerate
Pseudomonas aeruginosaModerate

The biological activities of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione are believed to be linked to its ability to interact with specific molecular targets involved in immune regulation and bacterial cell wall synthesis. Density Functional Theory (DFT) studies have provided insights into the electronic properties of the compound that correlate with its biological activities .

Case Studies

  • Immunosuppressive Activity : In a controlled study involving mice models, the administration of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole resulted in a significant decrease in antibody production against sheep red blood cells (SRBC), indicating its potential as an immunosuppressive agent .
  • Antibacterial Testing : A series of isoxazole derivatives were tested against various bacterial strains. The results indicated that modifications to the phenyl rings enhanced antibacterial activity. The specific compound demonstrated effective inhibition against Staphylococcus aureus at concentrations lower than those required for conventional antibiotics .

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